molecular formula C14H20N2O B2623141 3-phenyl-N-(piperidin-4-yl)propanamide CAS No. 954575-19-0

3-phenyl-N-(piperidin-4-yl)propanamide

Cat. No.: B2623141
CAS No.: 954575-19-0
M. Wt: 232.327
InChI Key: SMVAIZXVZZXCNA-UHFFFAOYSA-N
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Description

3-Phenyl-N-(piperidin-4-yl)propanamide is a chemical compound with the molecular formula C14H20N2O and a molecular weight of 232.32 g/mol . . This compound is of significant interest in various fields of scientific research due to its structural properties and biological activities.

Mechanism of Action

Target of Action

The primary target of 3-phenyl-N-(piperidin-4-yl)propanamide It is a major urinary metabolite of the opioid analgesic, fentanyl , suggesting that it may interact with opioid receptors in the body.

Pharmacokinetics

The ADME properties of This compound It is known to be a major urinary metabolite of fentanyl , suggesting it is excreted in the urine after metabolism

Action Environment

The influence of environmental factors on the action, efficacy, and stability of This compound It is known to be a thermal degradant , suggesting that heat could potentially affect its stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-phenyl-N-(piperidin-4-yl)propanamide typically involves the condensation of 4-anilino-N-phenethylpiperidine (4-ANPP) with propanoic acid . The reaction is facilitated by the presence of a base, such as a secondary amine, which helps in the formation of the amide bond . The reaction conditions often include controlled temperatures and the use of solvents to ensure the purity and yield of the product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-efficiency reactors and purification systems to achieve the desired product quality. The use of catalysts and optimized reaction conditions are crucial to maximize yield and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

3-Phenyl-N-(piperidin-4-yl)propanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated derivatives, while reduction can produce alcohols .

Properties

IUPAC Name

3-phenyl-N-piperidin-4-ylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O/c17-14(16-13-8-10-15-11-9-13)7-6-12-4-2-1-3-5-12/h1-5,13,15H,6-11H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMVAIZXVZZXCNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1NC(=O)CCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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